molecular formula C22H21NO3 B5700147 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide

Cat. No. B5700147
M. Wt: 347.4 g/mol
InChI Key: HLQSSKCKKLJDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis and cellular metabolism. A-769662 has been shown to have potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer.

Mechanism of Action

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide activates AMPK by binding to the γ-subunit of the enzyme and allosterically activating it. This leads to an increase in the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase and glucose transporter 4. Activation of AMPK by this compound also leads to a decrease in the activity of mTORC1, a key regulator of protein synthesis and cell growth.
Biochemical and Physiological Effects:
Activation of AMPK by this compound has several biochemical and physiological effects. In skeletal muscle cells, this compound increases glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and energy metabolism. In liver cells, this compound reduces hepatic glucose production and increases fatty acid oxidation, leading to improved glucose and lipid metabolism. In cancer cells, this compound inhibits cell growth and induces apoptosis, potentially leading to anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models. However, this compound also has some limitations. It is a relatively new compound, and its safety and efficacy in humans have not been fully established. Furthermore, this compound has been shown to have off-target effects, which may complicate its use in lab experiments.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide. One direction is to further investigate its potential therapeutic applications in the treatment of metabolic disorders such as diabetes, obesity, and cancer. Another direction is to study its effects on cognitive function and neurological disorders such as Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and off-target effects of this compound, as well as its safety and efficacy in humans.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide involves several steps. The starting material is 4-bromo-2-ethylphenol, which is reacted with 4-bromoanisole in the presence of a palladium catalyst to form 2-(4-ethylphenoxy)phenol. This intermediate is then reacted with 4-bromobenzylamine in the presence of a base to form 2-(4-ethylphenoxy)-N-(4-bromobenzyl)aniline. Finally, this compound is reacted with acetic anhydride in the presence of a base to form this compound.

Scientific Research Applications

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, as well as reduce hepatic glucose production in liver cells. This compound has also been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Furthermore, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

2-(4-ethylphenoxy)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c1-2-17-8-12-19(13-9-17)25-16-22(24)23-18-10-14-21(15-11-18)26-20-6-4-3-5-7-20/h3-15H,2,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQSSKCKKLJDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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